molecular formula C9H8N2O2 B1430037 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid CAS No. 1432681-67-8

5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B1430037
CAS No.: 1432681-67-8
M. Wt: 176.17 g/mol
InChI Key: BFWGNJZOMSIIKB-UHFFFAOYSA-N
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Description

5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic aromatic compound that belongs to the imidazopyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring The presence of a carboxylic acid group at the 6th position and a methyl group at the 5th position further defines its chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the condensation of 2-aminopyridine with glyoxal or its derivatives, followed by cyclization and subsequent functionalization to introduce the carboxylic acid group. The reaction conditions often involve the use of acidic or basic catalysts and controlled temperatures to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions: 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazopyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazopyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., solvents, temperatures).

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced imidazopyridine derivatives.

    Substitution: Various substituted imidazopyridine derivatives depending on the reagents used.

Scientific Research Applications

5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Methylimidazo[1,2-a]pyridine-3-carbohydrizide
  • Imidazo[1,5-a]pyrimidine derivatives
  • Methyl imidazo[1,2-a]pyridine-5-carboxylate

Comparison: 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Methylimidazo[1,2-a]pyridine-3-carbohydrizide, it has a different ring fusion and substitution, leading to variations in reactivity and biological activity. Imidazo[1,5-a]pyrimidine derivatives, on the other hand, have a different core structure, which affects their chemical behavior and applications.

Properties

IUPAC Name

5-methylimidazo[1,5-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-8(9(12)13)3-2-7-4-10-5-11(6)7/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWGNJZOMSIIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CN=CN12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432681-67-8
Record name 5-methylimidazo[1,5-a]pyridine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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